2,4,6-Trimethylbenzoyl chloride chemical properties and structure
2,4,6-Trimethylbenzoyl chloride chemical properties and structure
An In-depth Technical Guide to 2,4,6-Trimethylbenzoyl Chloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2,4,6-trimethylbenzoyl chloride. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on data presentation, experimental protocols, and visual representations of its chemical nature and applications.
Chemical and Physical Properties
2,4,6-Trimethylbenzoyl chloride, also known as mesitoyl chloride, is a sterically hindered acyl chloride that serves as a valuable reagent in organic synthesis.[1] Its physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO | [2][3][4] |
| Molecular Weight | 182.65 g/mol | [5] |
| Appearance | Clear light yellow to colorless liquid | [6][7] |
| Boiling Point | 143-146 °C at 60 mmHg | [5][7] |
| Density | 1.095 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.528-1.530 | [5] |
| Flash Point | > 110 °C (> 230 °F) | |
| Water Solubility | Reacts slowly with water | [5][6][7] |
| Storage Temperature | 2-8°C | [5][8] |
| CAS Number | 938-18-1 | [2][3][5] |
Chemical Structure
The structure of 2,4,6-trimethylbenzoyl chloride features a benzene (B151609) ring substituted with three methyl groups at positions 2, 4, and 6, and a benzoyl chloride group at position 1. This substitution pattern, particularly the ortho methyl groups, creates significant steric hindrance around the acyl chloride functionality, which is key to its synthetic utility.[1]
Below is a DOT language representation of the 2D chemical structure of 2,4,6-trimethylbenzoyl chloride.
Caption: 2D structure of 2,4,6-trimethylbenzoyl chloride.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2,4,6-trimethylbenzoyl chloride.
| Spectroscopic Data | Key Features |
| Infrared (IR) Spectrum | The NIST WebBook provides the gas-phase IR spectrum, which is useful for identifying functional groups.[2] |
| Mass Spectrum (MS) | The electron ionization mass spectrum is also available from the NIST WebBook.[4] |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR data are available in chemical databases such as ChemicalBook and SpectraBase.[9][10][11] |
Experimental Protocols
Synthesis of 2,4,6-Trimethylbenzoyl Chloride
The most common laboratory-scale synthesis involves the reaction of 2,4,6-trimethylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[12][13]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), suspend 2,4,6-trimethylbenzoic acid (1.0 equivalent) in an excess of thionyl chloride (e.g., 3 equivalents).[12][14] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[13][14]
-
Reaction: The mixture is gently heated to reflux (around 50°C) and maintained for 2-3 hours, or until the evolution of gas ceases.[12][14][15]
-
Work-up and Isolation: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.[12][14] The residue, crude 2,4,6-trimethylbenzoyl chloride, is often obtained as an amber-colored liquid and can frequently be used in subsequent steps without further purification.[12] If higher purity is required, distillation of the product can be performed.[13]
Below is a DOT language representation of the synthesis workflow.
Caption: Synthesis workflow for 2,4,6-trimethylbenzoyl chloride.
Use as a Protecting Group for Alcohols
A primary application of 2,4,6-trimethylbenzoyl chloride is in the protection of hydroxyl groups as mesitoate esters, which are stable under a variety of reaction conditions due to steric hindrance.[1][6][16]
Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol to be protected in an anhydrous, non-protic solvent (e.g., dichloromethane (B109758) or toluene).[17] Add a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (1.5 equivalents).[1]
-
Acylation: Cool the mixture in an ice bath (0°C).[1] Slowly add a solution of 2,4,6-trimethylbenzoyl chloride (1.2 equivalents) in the same anhydrous solvent to the reaction mixture with stirring.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 12-24 hours).[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1] Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers and wash with brine.[1]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.[17] The crude product can be purified by recrystallization or column chromatography to yield the pure mesitoate ester.[17]
Below is a DOT language representation of the workflow for protecting an alcohol.
Caption: Workflow for the protection of an alcohol using 2,4,6-trimethylbenzoyl chloride.
Reactivity and Applications
2,4,6-Trimethylbenzoyl chloride is a versatile reagent in organic synthesis with several key applications:
-
Protecting Group: As detailed above, it is a choice reagent for the protection of hydroxyl groups, especially in complex, multi-step syntheses where robust protecting groups are required.[1][16]
-
Organic Synthesis Intermediate: It serves as a building block for the introduction of the sterically bulky 2,4,6-trimethylbenzoyl group into molecules, which can be useful in the synthesis of pharmaceuticals and agrochemicals.[16][18]
-
Polymer Industry: It is used as a reagent in the synthesis of polymers and copolymers, contributing to the modification of polymer properties.[18]
-
Additives: It finds use as an additive for plastics and inks.[7][18][19]
Safety and Handling
2,4,6-Trimethylbenzoyl chloride is a corrosive substance and requires careful handling.[8]
-
Hazards: It causes severe skin burns and eye damage.[8][9] It reacts with water, including moisture in the air and on the skin, to produce hydrochloric acid.[8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat.[8][20]
-
Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to vapors.[8][20] Avoid contact with skin, eyes, and clothing.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and strong oxidizing agents.[8][20] Keep containers tightly closed to prevent moisture ingress.[8] Recommended storage is between 2-8°C.[5][8]
-
First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[20] In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[18][20] If inhaled, move the person into fresh air.[18][20] If swallowed, do NOT induce vomiting and get medical aid immediately.[20]
This guide provides a foundational understanding of 2,4,6-trimethylbenzoyl chloride for its effective and safe use in a research and development setting. For more detailed information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,4,6-Trimethylbenzoyl chloride [webbook.nist.gov]
- 3. 2,4,6-Trimethylbenzoyl chloride [webbook.nist.gov]
- 4. 2,4,6-Trimethylbenzoyl chloride [webbook.nist.gov]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. 2,4,6-Trimethylbenzoyl chloride | 938-18-1 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. nbinno.com [nbinno.com]
- 9. 2,4,6-Trimethylbenzoyl chloride | C10H11ClO | CID 97038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,4,6-Trimethylbenzoyl chloride(938-18-1) 1H NMR [m.chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. prepchem.com [prepchem.com]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. Preparation method for 2-4-6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 16. nbinno.com [nbinno.com]
- 17. benchchem.com [benchchem.com]
- 18. longchangchemical.com [longchangchemical.com]
- 19. nbinno.com [nbinno.com]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

